molecular formula C22H22BrN3O3S B13381124 ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13381124
M. Wt: 488.4 g/mol
InChI Key: BJRQUNGHUQITNK-WYMPLXKRSA-N
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Description

Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The final step involves the coupling of the pyrazole derivative with the benzothiophene carboxylate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Biological Activity

Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 666207-51-8) is a complex heterocyclic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20BrN3O3SC_{21}H_{20}BrN_{3}O_{3}S, with a molecular weight of approximately 474.37 g/mol. The structure includes a benzothiophene moiety and a pyrazole derivative, which are known for their diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC21H20BrN3O3SC_{21}H_{20}BrN_{3}O_{3}S
Molecular Weight474.37 g/mol
CAS Number666207-51-8
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines:

  • A549 (lung cancer) : IC50 = 10.29 nM
  • MCF-7 (breast cancer) : IC50 = 1.23 μM
  • HeLa (cervical cancer) : IC50 = 2.73 μM

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds containing pyrazole rings have been shown to interact with the ATP-binding site of various kinases, leading to reduced phosphorylation and activation of oncogenic pathways .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines while exhibiting low cytotoxicity towards normal cells. The CC50 values for normal cell lines were greater than 100 μM, indicating a favorable safety profile .
  • In Vivo Studies : In xenograft models using A549 lung cancer cells, treatment with the compound resulted in a tumor growth delay of approximately 72% at a dosage of 50 mg/kg . This suggests potential efficacy in vivo and warrants further investigation.

Properties

Molecular Formula

C22H22BrN3O3S

Molecular Weight

488.4 g/mol

IUPAC Name

ethyl 2-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22BrN3O3S/c1-3-29-22(28)19-16-6-4-5-7-18(16)30-20(19)24-12-17-13(2)25-26(21(17)27)15-10-8-14(23)9-11-15/h8-12,25H,3-7H2,1-2H3/b24-12+

InChI Key

BJRQUNGHUQITNK-WYMPLXKRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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